molecular formula C12H19NO4 B2613177 Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 1934939-07-7

Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B2613177
CAS No.: 1934939-07-7
M. Wt: 241.287
InChI Key: KCVWOYFQUITJMT-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a synthetic organic compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxo group, an oxa group, and an azaspiro moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of tert-butyl 2-oxo-2-(2-oxoethyl)acetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide . The reaction mixture is then heated to promote the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for research and development applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-5-4-9(14)6-12(13)7-16-8-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVWOYFQUITJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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